molecular formula C9H15NO3 B2599833 1-[2-(Methoxymethyl)morpholin-4-yl]prop-2-en-1-one CAS No. 2164861-98-5

1-[2-(Methoxymethyl)morpholin-4-yl]prop-2-en-1-one

Cat. No.: B2599833
CAS No.: 2164861-98-5
M. Wt: 185.223
InChI Key: BDCVQAWTLJUGAF-UHFFFAOYSA-N
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Description

1-[2-(Methoxymethyl)morpholin-4-yl]prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a morpholine ring substituted with a methoxymethyl group and a propenone moiety

Properties

IUPAC Name

1-[2-(methoxymethyl)morpholin-4-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-3-9(11)10-4-5-13-8(6-10)7-12-2/h3,8H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCVQAWTLJUGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CN(CCO1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Methoxymethyl)morpholin-4-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with ethylene oxide under basic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced via the reaction of morpholine with formaldehyde and methanol in the presence of an acid catalyst.

    Formation of the Propenone Moiety: The final step involves the reaction of the methoxymethyl-substituted morpholine with acryloyl chloride in the presence of a base such as triethylamine to form the propenone moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Methoxymethyl)morpholin-4-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Corresponding oxides or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

1-[2-(Methoxymethyl)morpholin-4-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(Methoxymethyl)morpholin-4-yl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The methoxymethyl group can enhance the compound’s ability to cross cell membranes, while the propenone moiety can interact with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

    1-(Morpholin-4-yl)prop-2-en-1-one: Lacks the methoxymethyl group, making it less lipophilic.

    1-[2-(Hydroxymethyl)morpholin-4-yl]prop-2-en-1-one: Contains a hydroxymethyl group instead of a methoxymethyl group, which can affect its reactivity and biological activity.

Uniqueness: 1-[2-(Methoxymethyl)morpholin-4-yl]prop-2-en-1-one is unique due to the presence of the methoxymethyl group, which can enhance its solubility in organic solvents and its ability to interact with biological targets. This makes it a valuable compound for various applications in research and industry.

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